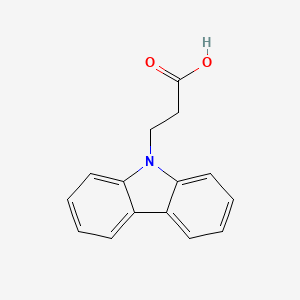

3-Carbazol-9-yl-propionsäure

Übersicht

Beschreibung

3-Carbazol-9-yl-propionic acid is an organic compound with the molecular formula C15H13NO2 It is a derivative of carbazole, a tricyclic aromatic compound

Wissenschaftliche Forschungsanwendungen

3-Carbazol-9-yl-propionsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Industrie: Wird bei der Herstellung von Polymeren und anderen fortschrittlichen Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise das Enzym Farnesyltransferase hemmen, das eine Rolle bei der posttranslationalen Modifikation von Proteinen spielt. Diese Hemmung kann verschiedene zelluläre Prozesse beeinflussen, einschließlich Signaltransduktion und Zellproliferation .

Ähnliche Verbindungen:

- 9-Carbazolpropionsäure

- 3-(9H-Carbazol-9-yl)propansäure

- 9-(2-Carboxyethyl)carbazol

Vergleich: this compound ist durch ihre spezifischen strukturellen Merkmale und Reaktivität einzigartig. Im Vergleich zu ähnlichen Verbindungen besitzt sie unterschiedliche Eigenschaften, die sie für bestimmte Anwendungen geeignet machen, wie z. B. ihre Fähigkeit, Farnesyltransferase zu hemmen .

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen ist. Ihre einzigartigen chemischen Eigenschaften und Reaktivität machen sie zu einem wertvollen Forschungsobjekt und Anwendungsgebiet.

Wirkmechanismus

Target of Action

The primary target of 3-Carbazol-9-yl-propionic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids . It plays a crucial role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

3-Carbazol-9-yl-propionic acid interacts with its target, PPARγ, by binding to it .

Biochemical Pathways

It is known that pparγ, the target of this compound, plays a role in the regulation of fatty acid storage and glucose metabolism, which could suggest potential pathways that might be affected .

Result of Action

Given its target, it is likely that it could have effects on cellular differentiation, development, and metabolism .

Biochemische Analyse

Biochemical Properties

3-Carbazol-9-yl-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor for Human Farnesyltransferase . This interaction is crucial as it can modulate the activity of the enzyme, thereby influencing various biochemical pathways. Additionally, 3-Carbazol-9-yl-propionic acid can interact with other biomolecules through hydrogen bonding and hydrophobic interactions, which can affect its solubility and stability in biological systems .

Cellular Effects

The effects of 3-Carbazol-9-yl-propionic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives, including 3-Carbazol-9-yl-propionic acid, have been reported to reduce oxidative stress and prevent damage to pancreatic cells . This compound can also modulate carbohydrate metabolism, which is essential for maintaining cellular energy balance .

Molecular Mechanism

At the molecular level, 3-Carbazol-9-yl-propionic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with Human Farnesyltransferase results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in gene expression and alterations in cellular functions. Additionally, 3-Carbazol-9-yl-propionic acid can undergo redox reactions, which can further influence its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Carbazol-9-yl-propionic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and can exhibit persistent effects for extended periods . Its degradation products can also have significant biochemical activities, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of 3-Carbazol-9-yl-propionic acid vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as reducing oxidative stress and modulating carbohydrate metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

3-Carbazol-9-yl-propionic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, it can modulate the activity of enzymes involved in carbohydrate metabolism, thereby influencing metabolic flux and metabolite levels . Additionally, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites with distinct biochemical activities .

Transport and Distribution

The transport and distribution of 3-Carbazol-9-yl-propionic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound can bind to plasma proteins, which can affect its bioavailability and distribution in the body . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-Carbazol-9-yl-propionic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbazol-9-yl-propionic acid typically involves the reaction of carbazole with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol or benzene .

Industrial Production Methods: Industrial production methods for 3-Carbazol-9-yl-propionic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Carbazol-9-yl-propionsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise Reagenzien wie Lithiumaluminiumhydrid.

Substitution: Substitutionsreaktionen können am Carbazolring oder an der Propionsäureseitenkette auftreten

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators

Hauptprodukte, die gebildet werden:

Oxidation: Carbazolderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Formen der ursprünglichen Verbindung, oft mit hinzugefügten Wasserstoffatomen.

Substitution: Halogenierte Carbazolderivate

Vergleich Mit ähnlichen Verbindungen

- 9-Carbazolepropionic acid

- 3-(9H-Carbazol-9-yl)propanoic acid

- 9-(2-Carboxyethyl)carbazole

Comparison: 3-Carbazol-9-yl-propionic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications, such as its ability to inhibit farnesyltransferase .

Eigenschaften

IUPAC Name |

3-carbazol-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJJJOMMWPVJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277021 | |

| Record name | 3-Carbazol-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-54-4 | |

| Record name | 6622-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6622-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Carbazol-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(9H-carbazol-9-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.